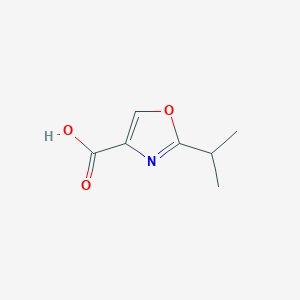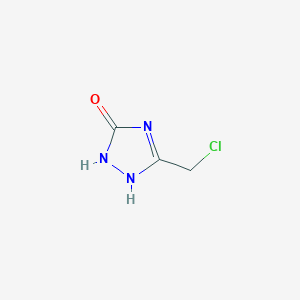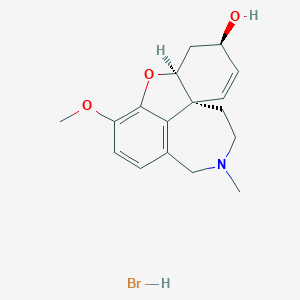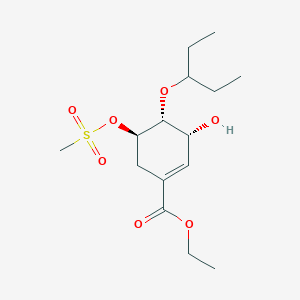
2-Isopropyloxazole-4-carboxylic acid
概要
説明
2-Isopropyloxazole-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are aromatic compounds containing a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms. While the provided papers do not directly discuss 2-Isopropyloxazole-4-carboxylic acid, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and synthesis of 2-Isopropyloxazole-4-carboxylic acid.
Synthesis Analysis
The synthesis of related oxazole derivatives can be seen in the domino transformation of isoxazoles to 4-acylpyrrole-2-carboxylic acid derivatives under metal relay catalysis, as described in one of the papers . Although this paper does not specifically mention 2-Isopropyloxazole-4-carboxylic acid, the methodology involving 5-alkoxy- or 5-aminoisoxazoles could potentially be adapted for the synthesis of 2-Isopropyloxazole-4-carboxylic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by the presence of a five-membered aromatic ring. The specific substitution at the 2-position with an isopropyl group and the presence of a carboxylic acid group at the 4-position would influence the electronic and steric properties of 2-Isopropyloxazole-4-carboxylic acid. These modifications can affect the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
While the papers provided do not discuss the chemical reactions of 2-Isopropyloxazole-4-carboxylic acid, they do mention reactions of similar compounds. For instance, the domino reaction leading to pyrrole derivatives suggests that oxazole compounds can undergo transformations to yield other heterocyclic structures . This implies that 2-Isopropyloxazole-4-carboxylic acid may also participate in various chemical reactions, potentially leading to the formation of different heterocyclic compounds or derivatives through functional group transformations.
Physical and Chemical Properties Analysis
科学的研究の応用
Synthesis and Chemical Transformations
- The first synthesis of isoxazole-4-carboxylic acid derivatives, including the related 2-Isopropyloxazole-4-carboxylic acid, was achieved through a novel domino isomerization process. This method, catalyzed by Fe(II), allows for the formation of isoxazole-4-carboxylic esters and amides under specific conditions, demonstrating the compound's potential in synthetic chemistry (Serebryannikova et al., 2019).
Structural and Conformational Studies
- Research on the structural conformation of related carboxylic acid compounds, such as mercaptobenzoic acid, on different surfaces provides insights into the physical and chemical properties of 2-Isopropyloxazole-4-carboxylic acid. These studies are significant for understanding surface interactions and molecular orientations in self-assembled monolayers, which can be crucial for nanotechnology and material science applications (Lee et al., 2006).
Catalysis and Reaction Mechanisms
- 2-Isopropyloxazole-4-carboxylic acid and its derivatives have been studied in the context of various catalytic processes. For example, research on isoxazoles' transformation into pyrrole-2,4-dicarboxylic acid derivatives under Fe/Ni relay catalysis sheds light on new reaction pathways and mechanisms that could be applicable to 2-Isopropyloxazole-4-carboxylic acid (Galenko et al., 2015).
Applications in Material Science
- Studies on compounds such as 4-mercaptobenzoic acid and its derivatives, which are structurally related to 2-Isopropyloxazole-4-carboxylic acid, have highlighted their potential in material science. These compounds are used in the formation of self-assembled monolayers on gold surfaces, indicating possible applications of 2-Isopropyloxazole-4-carboxylic acid in the development of new materials and coatings (Rosendahl & Burgess, 2008).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-propan-2-yl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4(2)6-8-5(3-11-6)7(9)10/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFLNLHKYIYMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyloxazole-4-carboxylic acid | |
CAS RN |
153180-21-3 | |
| Record name | 2-(propan-2-yl)-1,3-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)









